Fenchyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Fragrance Ingredient

Field: Cosmetic Science

Diuretic Potential

Field: Medical Research

Application: There is research exploring the diuretic potential of Fenchyl acetate.

Phytochemistry

Field: Phytochemistry

Application: Fenchyl acetate has been found in high levels in certain samples of Abies alba Mill., a widespread gymnosperm species in Europe.

Flavor Ingredient

Chemical Analysis

Field: Analytical Chemistry

Application: Fenchyl acetate is often used as a reference compound in chemical analysis, particularly in mass spectrometry.

Aroma and Flavor Profile of Alpinia calcarata

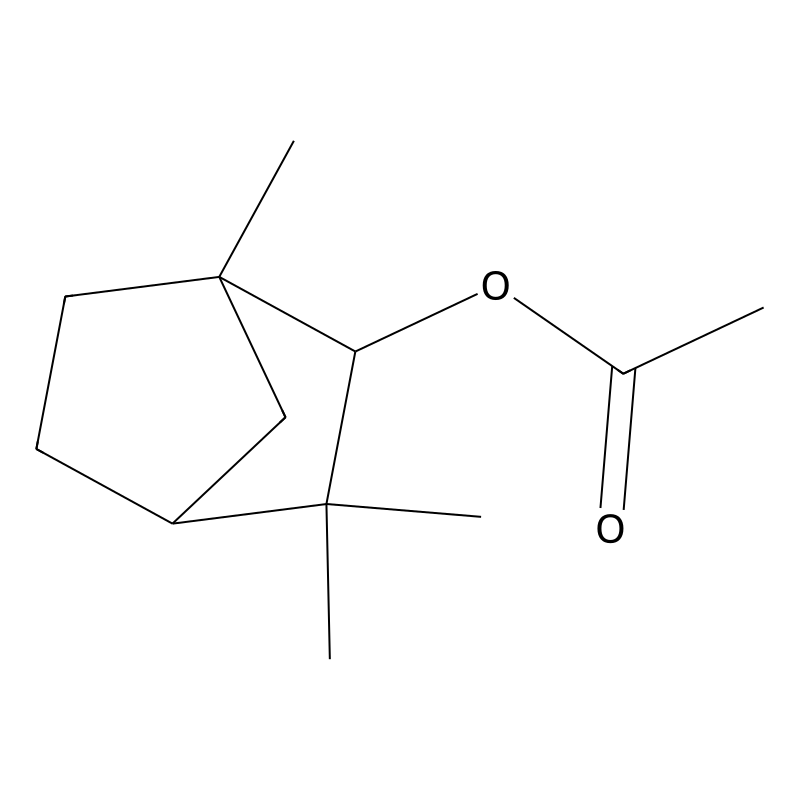

Fenchyl acetate is an organic compound with the molecular formula and a molecular weight of 196.29 g/mol. It appears as a colorless to pale yellow liquid with a sweet, soft aroma reminiscent of fir trees. Fenchyl acetate is slightly soluble in water but readily dissolves in oils, alcohols, and various organic solvents. This compound is primarily utilized in the fragrance industry for creating fresh, woody, and minty flavors in perfumes and other scented products .

- Esterification with Acetic Anhydride: This method can enhance yield and purity compared to direct esterification with acetic acid.

- Rearrangement Reactions: Fenchyl acetate can also be produced from the reaction of α-pinene with acetic acid, resulting in both esterification and rearrangement products .

Recent studies have highlighted the biological activities of fenchyl acetate. Notably, it has been shown to possess significant diuretic properties. In animal studies, administration of fenchyl acetate led to increased excretion of sodium, potassium, creatinine, uric acid, and urine output, suggesting its potential application in managing fluid retention . The mechanism behind this activity involves nitric oxide pathways, indicating a complex interaction with biological systems .

The synthesis of fenchyl acetate can be approached through several methods:

- Direct Esterification: Involves combining fenchol with acetic acid under acidic conditions. This method is traditional but may lead to low yields and lengthy reaction times.

- Acetic Anhydride Method: More efficient than direct esterification; it typically results in higher purity and yield.

- Catalytic Methods: Utilizing acidic ionic liquids as catalysts can enhance the efficiency of the esterification process .

- Rearrangement from α-Pinene: This method involves the use of α-pinene as a starting material, which undergoes catalytic isomerization followed by hydrolysis to yield fenchyl acetate .

Fenchyl acetate has been studied for its interactions within biological systems. Its diuretic effects suggest potential interactions with renal functions and electrolyte balance. The involvement of nitric oxide in its mechanism indicates that it may influence vascular functions as well . Further studies are necessary to fully elucidate these interactions and their implications for health.

Fenchyl acetate shares characteristics with several similar compounds, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Linalool | Floral aroma; used in perfumes | |

| Geranyl Acetate | Citrus scent; used in flavoring | |

| Terpineol | Woody aroma; antimicrobial properties | |

| Citronellol | Floral scent; used in insect repellents |

Fenchyl acetate's unique sweet aroma sets it apart from these compounds, making it particularly valuable in fragrance formulations where a fir-like scent is desired . Additionally, its specific biological activities further distinguish it from similar esters that may not exhibit such effects.

Purity

Physical Description

XLogP3

Exact Mass

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 455 of 1782 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1327 of 1782 companies with hazard statement code(s):;

H317 (96.99%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (96.99%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (96.99%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

4057-31-2

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Huong le T, Thang TD, Ogunwande IA. Chemical constituents of essential oils from the leaves, stems, roots and fruits of Alpinia polyantha. Nat Prod Commun. 2015 Feb;10(2):367-8. PubMed PMID: 25920286.

3: Mihara S, Shibamoto T. The role of flavor and fragrance chemicals in TRPA1 (transient receptor potential cation channel, member A1) activity associated with allergies. Allergy Asthma Clin Immunol. 2015 Mar 16;11(1):11. doi: 10.1186/s13223-015-0074-0. eCollection 2015. PubMed PMID: 25897313; PubMed Central PMCID: PMC4404258.

4: Talaat IM, Khattab HI, Ahmed AM. Changes in growth, hormones levels and essential oil content of Ammi visnaga L. plants treated with some bioregulators. Saudi J Biol Sci. 2014 Sep;21(4):355-65. doi: 10.1016/j.sjbs.2013.10.008. Epub 2013 Nov 19. PubMed PMID: 25183946; PubMed Central PMCID: PMC4150225.

5: Estell RE, Utsumi SA, Cibils AF, Anderson DM. Is differential use of Juniperus monosperma by small ruminants driven by terpenoid concentration? J Chem Ecol. 2014 Mar;40(3):285-93. doi: 10.1007/s10886-014-0389-1. Epub 2014 Feb 16. PubMed PMID: 24532215.

6: Sadgrove NJ, Hitchcock M, Watson K, Jones GL. Chemical and biological characterization of novel essential oils from Eremophila bignoniiflora (F. Muell) (Myoporaceae): a traditional Aboriginal Australian bush medicine. Phytother Res. 2013 Oct;27(10):1508-16. doi: 10.1002/ptr.4889. Epub 2012 Nov 28. PubMed PMID: 23193085.

7: Abbasipour H, Mahmoudvand M, Rastegar F, Hosseinpour MH. Fumigant toxicity and oviposition deterrency of the essential oil from cardamom, Elettaria cardamomum, against three stored–product insects. J Insect Sci. 2011;11:165. doi: 10.1673/031.011.16501. PubMed PMID: 22242564; PubMed Central PMCID: PMC3281396.

8: Asnaashari S, Dadizadeh E, Talebpour AH, Eskandani M, Nazemiyeh H. Free Radical Scavenging Potential and Essential Oil Composition of the Dorema glabrum Fisch. C.A. Mey Roots from Iran. Bioimpacts. 2011;1(4):241-4. doi: 10.5681/bi.2011.035. Epub 2011 Dec 19. PubMed PMID: 23678435; PubMed Central PMCID: PMC3648968.

9: Hussien J, Hymete A, Rohloff J. Volatile constituents and biological activities of Pycnostachys abyssinica and Pycnostachys eminii extracts. Pharm Biol. 2010 Dec;48(12):1384-91. doi: 10.3109/13880209.2010.486406. Epub 2010 Aug 26. PubMed PMID: 20738219.

10: Padalia RC, Verma RS, Sundaresan V, Chanotiya CS. Chemical diversity in the genus Alpinia (Zingiberaceae): comparative composition of four Alpinia species grown in Northern India. Chem Biodivers. 2010 Aug;7(8):2076-87. doi: 10.1002/cbdv.201000013. PubMed PMID: 20730971.

11: Padalia RC, Chanotiya CS, Sundaresan V. Compositional variability in essential oil from different parts of Alpinia speciosa from India. Nat Prod Commun. 2010 Feb;5(2):279-82. PubMed PMID: 20334144.

12: Cetin B, Ozer H, Cakir A, Polat T, Dursun A, Mete E, Oztürk E, Ekinci M. Antimicrobial activities of essential oil and hexane extract of Florence fennel [Foeniculum vulgare var. azoricum (Mill.) Thell.] against foodborne microorganisms. J Med Food. 2010 Feb;13(1):196-204. doi: 10.1089/jmf.2008.0327. PubMed PMID: 20136455.

13: Shafaghat A. Antibacterial activity and composition of essential oils from flower, leaf and stem of Chaerophyllum macropodum Boiss. from Iran. Nat Prod Commun. 2009 Jun;4(6):861-4. PubMed PMID: 19634338.

14: Lee JH, Hong SK. Comparative analysis of chemical compositions and antimicrobial activities of essential oils from Abies holophylla and Abies koreana activities of essential oils from Abies holophylla and Abies koreana. J Microbiol Biotechnol. 2009 Apr;19(4):372-7. PubMed PMID: 19420993.

15: Tékaya-Karoui A, Ben Jannet H, Mighri Z. Essential oil composition of terminal branches, cones and roots of Tetraclinis articulata from Tunisia. Pak J Biol Sci. 2007 Aug 1;10(15):2495-9. PubMed PMID: 19070121.

16: Taherpour AA, Maroofi H, Kheradmand K. Chemical composition of the essential oil of Pelargonium quercetorum Agnew. of Iran. Nat Prod Res. 2007 Jan;21(1):24-7. PubMed PMID: 17365684.

17: Saïdana D, Mahjoub MA, Boussaada O, Chriaa J, Chéraif I, Daami M, Mighri Z, Helal AN. Chemical composition and antimicrobial activity of volatile compounds of Tamarix boveana (Tamaricaceae). Microbiol Res. 2008;163(4):445-55. Epub 2007 Jan 16. PubMed PMID: 17223327.

18: Orav A, Arak E, Raal A. Phytochemical analysis of the essential oil of Achillea millefolium L. from various European Countries. Nat Prod Res. 2006 Oct;20(12):1082-8. PubMed PMID: 17127661.

19: Agarwal RB, Rangari VD. Phytochemical investigation and evaluation of anti-inflammatory and anti-arthritic activities of essential oil of Strobilanthus ixiocephala Benth. Indian J Exp Biol. 2003 Aug;41(8):890-4. PubMed PMID: 15248491.

20: Jirovetz L, Buchbauer G, Shafi MP, Leela NK. Analysis of the essential oils of the leaves, stems, rhizomes and roots of the medicinal plant Alpinia galanga from southern India. Acta Pharm. 2003 Jun;53(2):73-81. PubMed PMID: 14764241.